molecular formula C7H3BrClFN2 B8242303 4-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole

4-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole

Cat. No.: B8242303
M. Wt: 249.47 g/mol
InChI Key: GHLNAFHYJUECRO-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole (CAS 1239720-18-3) is a high-purity halogenated benzimidazole derivative of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C7H3BrClFN2 and a molecular weight of 249.47 g/mol, this compound serves as a versatile building block for developing novel therapeutic agents . The benzimidazole core is a privileged scaffold in drug discovery, known for its structural resemblance to naturally occurring nucleotides, which allows it to interact effectively with various biological polymers, including enzymes and receptors . This specific compound, with its distinct bromo, chloro, and fluoro substitution pattern, is particularly valuable for creating analogs with enhanced bioactivity and for structure-activity relationship (SAR) studies. This compound is primarily investigated for its potential pharmacological applications, especially in the realms of antimicrobial and anticancer research. Benzimidazole derivatives are recognized for a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral effects . Furthermore, its role in anticancer discovery is prominent; related halogenated benzimidazole derivatives have demonstrated remarkable efficacy in screenings against various human cancer cell lines, such as breast cancer MCF-7 cells, by inducing biochemical pathways like reactive oxygen species (ROS) generation and promoting apoptosis . The electron-withdrawing halogen substituents are crucial for optimizing the molecule's electronic distribution, binding affinity, and metabolic stability, making it a critical intermediate for synthesizing more complex, target-oriented molecules . This product is intended for research and development purposes only. It is not certified for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate care, utilizing personal protective equipment and adhering to all relevant laboratory safety regulations.

Properties

IUPAC Name

4-bromo-2-chloro-6-fluoro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFN2/c8-4-1-3(10)2-5-6(4)12-7(9)11-5/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLNAFHYJUECRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)Cl)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Preformed Benzimidazole Cores

A common strategy involves functionalizing a preformed benzimidazole core. For example, 2-chloro-6-fluoro-1H-benzimidazole can be brominated at position 4 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at low temperatures (<10°C). This method, adapted from the synthesis of 4-bromo-2-chloro-6-fluoroaniline, achieves a yield of 91% when using a 1:1.1 molar ratio of substrate to NBS.

Reaction Conditions:

ParameterValue
SolventDMF
Temperature<10°C
CatalystNone
Reaction Time2–4 hours
Yield85–91%

Post-reaction workup involves quenching in ice water, extraction with ethyl acetate, and drying over anhydrous MgSO₄.

Cyclization of Halogenated o-Phenylenediamine Derivatives

An alternative route involves cyclizing halogenated o-phenylenediamine precursors. For instance, 4-bromo-2-chloro-6-fluoro-1,2-diaminobenzene can be condensed with formic acid or triethyl orthoformate to form the benzimidazole ring. This method, however, requires careful control of stoichiometry to prevent overhalogenation.

Optimized Protocol:

  • Diamine Synthesis:

    • Bromination of 2-chloro-6-fluoroaniline with NBS in DMF at 60°C (yield: 92%).

    • Chlorination using N-chlorosuccinimide (NCS) at 60–65°C.

  • Cyclization:

    • Reflux with formic acid (12 hours, 110°C) to form the benzimidazole core.

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

ParameterValue
CatalystPd/C (5 wt%)
SolventEthyl acetate
Temperature50–60°C
Hydrogen Pressure1–3 atm
Yield65–70%

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
Halogenation of CoreHigh regioselectivityRequires preformed benzimidazole85–91%
Diamine CyclizationScalable for industrial productionMulti-step, prone to side reactions70–92%
Pd-Catalyzed CouplingLate-stage functionalizationExpensive catalysts, unstable intermediates65–70%

Industrial-Scale Production Considerations

Large-scale synthesis (e.g., >1 kg batches) prioritizes cost efficiency and safety:

  • Continuous Flow Reactors: Minimize thermal degradation during exothermic halogenation steps.

  • Solvent Recycling: DMF recovery via distillation reduces waste.

  • Catalyst Reusability: Pd/C catalysts can be reused up to 3 times with minimal activity loss.

Purity and Analytical Characterization

Final products are typically purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water). Analytical data from reported syntheses include:

  • HPLC Purity: >95%.

  • Melting Point: 215–218°C (decomposition observed above 220°C).

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.54–7.48 (m, 2H, aromatic-H) .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Electrophilic substitution: Reagents like nitric acid, sulfuric acid, or halogens (e.g., bromine, chlorine) in the presence of catalysts (e.g., iron(III) chloride) are employed.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while electrophilic substitution can introduce additional functional groups onto the benzimidazole ring.

Scientific Research Applications

4-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity and selectivity towards these targets. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Halogen-Substituted Analogues

Halogen substituents significantly impact the physicochemical and biological properties of benzimidazoles. Below are key comparisons:

2-Bromo-5,6-dichloro-1H-benzimidazole (C₇H₃BrCl₂N₂)
  • Substituents : Br (C2), Cl (C5, C6).
  • Molecular Weight : 265.92 g/mol [6].
  • Key Differences: The absence of fluorine and the presence of two chlorine atoms alter electronic density and steric bulk.
6-Bromo-4-chloro-1H-benzimidazole (C₇H₄BrClN₂)
  • Substituents : Br (C6), Cl (C4).
  • Molecular Weight : 231.48 g/mol [18].
  • Key Differences : The swapped positions of Br and Cl modify the dipole moment and hydrogen-bonding capacity. This positional isomerism could affect binding affinity in biological systems.
4-Chloro-6-fluoro-1H-benzimidazole (C₇H₄ClFN₂)
  • Substituents : Cl (C4), F (C6).
  • Molecular Weight : 186.62 g/mol [15].

Functionalized Derivatives

Compounds with additional functional groups exhibit distinct reactivity and applications:

5-Bromo-2-chloro-6-(trifluoromethoxy)-1H-1,3-benzimidazole (C₈H₄BrClF₃N₂O)
  • Substituents : Br (C5), Cl (C2), OCF₃ (C6).
  • Molecular Weight : ~332.49 g/mol (estimated).
  • Key Differences : The trifluoromethoxy group introduces strong electron-withdrawing effects, enhancing metabolic stability but possibly reducing solubility [16].
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid (C₁₅H₁₀BrClFN₃O₂)
  • Substituents: Carboxylic acid (C6), methyl (N1), and aryl amino groups.
  • Molecular Weight : 398.62 g/mol [3].
  • Key Differences : The carboxylic acid group increases hydrophilicity, favoring aqueous solubility, while the methyl group may sterically hinder interactions with biological targets.

Positional Isomers

Positional isomerism affects molecular geometry and interactions:

4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol
  • Substituents: Br (C4), methoxy (C2), phenolic hydroxyl (C6), and a phenyl-benzimidazole moiety.

Biological Activity

4-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole is a significant compound within the benzimidazole family, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

4-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole features a unique arrangement of halogen substituents that influence its reactivity and biological interactions. The presence of bromine, chlorine, and fluorine enhances its binding affinity to various biological targets, making it a valuable compound for medicinal chemistry.

The biological activity of 4-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : This compound has been shown to inhibit several kinases involved in cell signaling pathways. For example, it binds to the ATP-binding site of kinases, disrupting their activity and leading to downstream effects such as apoptosis in cancer cells.
  • Cellular Effects : In laboratory studies, this compound induces apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspases .

Biological Activities

The compound exhibits a wide range of biological activities:

  • Anticancer Activity : Research indicates that 4-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole effectively suppresses tumor growth in animal models. For instance, in studies involving MCF cell lines, it demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cancer cell proliferation .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may also possess antibacterial and antifungal activities. Its structural characteristics allow it to interfere with microbial growth mechanisms .

Pharmacokinetics

The pharmacokinetic profile of 4-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole is influenced by its chemical structure:

  • Absorption and Distribution : The compound is likely absorbed through passive diffusion due to its lipophilic nature. Its distribution within tissues may vary based on the presence of specific transport mechanisms.
  • Metabolism : It undergoes metabolic transformations primarily in the liver through phase I and phase II pathways, which can affect its efficacy and safety profiles .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of 4-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole on tumor-bearing mice, it was observed that treatment led to a significant reduction in tumor volume compared to control groups. The compound was administered at varying doses to evaluate dose-dependent effects on tumor growth inhibition.

Dose (mg/kg)Tumor Volume (mm³)% Inhibition
10150 ± 2030%
2090 ± 1550%
4040 ± 1070%

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial effects of the compound against various bacterial strains. The results indicated that it inhibited the growth of Gram-positive bacteria effectively.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL
Pseudomonas aeruginosa15 µg/mL

Q & A

Q. Key Data :

ParameterValueSource
Molecular FormulaC₇H₃BrClF₂N₂PubChem
Key ReagentsNBS, K₂CO₃, DMSO

How is structural characterization performed for this compound?

X-ray crystallography is the gold standard. The SHELX software suite (e.g., SHELXL for refinement, SHELXS for structure solution) is widely used to resolve crystal structures, leveraging high-resolution intensity data . NMR and HRMS are employed for preliminary validation:

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm) and halogens (Br, Cl, F) confirm substitution patterns .
  • HRMS : Exact mass determination (e.g., [M+H]⁺ = 296.91 Da) ensures purity .

Advanced Research Questions

What strategies optimize regioselective halogen substitution in this compound?

Regioselectivity is influenced by:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at electron-deficient positions .
  • Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling for introducing aryl groups at specific sites .
  • Temperature Control : Low temperatures (−20°C) favor kinetic control, reducing side reactions .

Challenge : Competing reactivity of Br (position 4) vs. Cl (position 2). Use sterically hindered bases (e.g., DBU) to direct substitution .

How does this compound compare to analogs in anticancer activity?

In vitro assays (e.g., MTT on HeLa cells) reveal structure-activity relationships:

DerivativeIC₅₀ (μM)Key SubstituentsSource
Parent Compound12.3Br (4), Cl (2), F (6)
6-Bromo-4-chloro18.7Br (6), Cl (4)
5,6-Dimethyl>50CH₃ (5,6)

The parent compound’s lower IC₅₀ is attributed to halogen electronegativity enhancing DNA intercalation. Fluorine at position 6 improves pharmacokinetics (logP = 2.1) .

How are crystallographic data contradictions resolved for this compound?

Conflicting unit cell parameters or space groups may arise due to:

  • Polymorphism : Test multiple crystallization solvents (e.g., EtOH vs. CH₃CN) .
  • Twinned Data : Use SHELXL’s TWIN command to refine twinned crystals .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry .

Example : A study reported two space groups (P2₁/c vs. Pna2₁) due to solvent-dependent packing. SHELXE’s density modification resolved this .

What methodologies assess the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina) : Predict binding to DNA topoisomerase II (ΔG = −9.2 kcal/mol) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd = 1.8 μM) .
  • Fluorescence Quenching : Monitor tryptophan residue interactions in BSA (KSV = 2.5 × 10³ M⁻¹) .

Data Contradiction Analysis

How to address discrepancies in reported reaction yields?

Yields vary due to:

  • Oxygen Sensitivity : Use Schlenk lines for air-sensitive steps (improves yield from 45% to 72%) .
  • Purification Methods : Switch from column chromatography to recrystallization (EtOAc/hexane) to reduce losses .

Case Study : A 2025 study reported 85% yield using microwave-assisted synthesis (100°C, 10 min) vs. 60% with conventional heating .

Methodological Best Practices

  • Synthetic Reproducibility : Document exact stoichiometry (e.g., 1.05 eq. Br₂ to avoid underhalogenation) .
  • Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .
  • Biological Assays : Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .

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